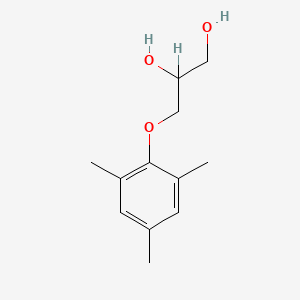

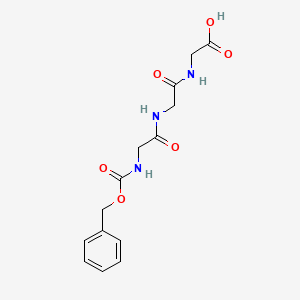

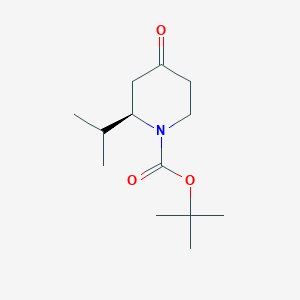

(S)-1-Benzyl-5-oxo-pyrrolidine-3-carboxylic acid methyl ester

Overview

Description

Synthesis Analysis

The synthesis of pyrrolidine derivatives can be complex, involving multiple steps and various starting materials. For instance, the synthesis of 5-benzoyl-6-trifluoromethyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acid, a potential analgesic and anti-inflammatory agent, was achieved using a Knorr synthesis starting from an intermediate ester . Similarly, benzyl esters of 5-unsubstituted pyrrole-2-carboxylic acids were prepared through the base-catalyzed condensation of benzyl isocyanoacetate with α-acetoxynitro compounds or nitroalkenes . These methods could potentially be adapted for the synthesis of (S)-1-Benzyl-5-oxo-pyrrolidine-3-carboxylic acid methyl ester.

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives is characterized by the presence of a pyrrolidine ring, a five-membered nitrogen-containing ring. The specific substituents on the ring, such as benzyl groups or ester functionalities, can significantly influence the chemical behavior and physical properties of these compounds. The papers do not provide direct information on the molecular structure of (S)-1-Benzyl-5-oxo-pyrrolidine-3-carboxylic acid methyl ester, but they do discuss related structures that could offer insights into its molecular conformation and reactivity .

Chemical Reactions Analysis

The chemical reactions involving pyrrolidine derivatives can vary widely depending on the functional groups present. For example, the synthesis of 1,4-dihydro-4-oxo-benzothieno[3,2-b]pyridine-2-carboxylic acid esters involves reactions such as saponification, chlorination, reduction, dehydrogenation, alkylation, and hydrolysis . These reactions demonstrate the versatility of pyrrolidine and related compounds in undergoing various chemical transformations, which could be relevant for the modification of (S)-1-Benzyl-5-oxo-pyrrolidine-3-carboxylic acid methyl ester.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating groups, the degree of saturation within the ring, and the steric hindrance from substituents all play a role in determining properties such as solubility, melting point, and reactivity. While the papers do not provide specific data on the physical and chemical properties of (S)-1-Benzyl-5-oxo-pyrrolidine-3-carboxylic acid methyl ester, they do offer a context for understanding how such properties might be analyzed and predicted based on the structure of related compounds .

Scientific Research Applications

Enzymatic Resolution and Synthesis

(S)-1-Benzyl-5-oxo-pyrrolidine-3-carboxylic acid methyl ester has been utilized in enzymatic resolution processes. Felluga et al. (2001) demonstrated the enzymatic resolution of chiral racemic mixtures of 1-alkyl-5-oxo-3-pyrrolidinecarboxylic acids, including the 1-benzyl derivative, using α-chymotrypsin. This process achieved high enantiomeric ratios, exceeding 200, and was used to synthesize enantiomerically pure methyl esters of β-proline (Felluga et al., 2001).

Antitumor Activity

The compound has also been investigated in the context of antitumor activity. Liu et al. (2006) synthesized derivatives, including 8-oxo-8H-acenaphtho[1,2-b]pyrrole-9-carboxylic acid esters, and evaluated their cytotoxicity against A549 and P388 cell lines. Among these derivatives, methyl esters showed notable cytotoxic activity (Liu et al., 2006).

Catalytic Hydrogenation

Jing Yuwen et al. (2017) explored the additive-free catalytic hydrogenation of carboxylic acid esters, including methyl esters, to alcohols using a cobalt pincer catalyst. This method demonstrated the potential for efficient biomass conversion (Jing Yuwen et al., 2017).

Structural Analysis and Synthesis

Various studies have focused on the structural analysis and synthesis of related compounds. For example, Tzimopoulos et al. (2010) investigated the structure of triorganostannyl esters of aminobenzoic acids with benzyl substituents, providing insights into their physicochemical properties (Tzimopoulos et al., 2010).

Pyrrolidine Derivatives

Andrews et al. (2003) reported on the synthesis of pyrrolidine 5,5-trans-lactams, including benzyl esters, highlighting the regioselectivity of the synthesis process (Andrews et al., 2003).

Chiral Resolving Agents

Piwowarczyk et al. (2008) explored the enantiomers of similar compounds, demonstrating their potential as chiral resolving agents in chromatographic separations (Piwowarczyk et al., 2008).

Safety And Hazards

The safety and hazards of esters can vary depending on their specific structures. Some esters may be harmful if swallowed, cause skin or eye irritation, or be toxic if inhaled . It’s important to handle them with appropriate safety measures, including wearing protective equipment and ensuring adequate ventilation .

Future Directions

There is ongoing research into the properties and applications of esters. For example, there are studies into the green and sustainable production of various chemicals from fatty acid methyl esters . Additionally, new methods are being developed for pinpointing the double and triple bonds in fatty acids .

properties

IUPAC Name |

methyl (3S)-1-benzyl-5-oxopyrrolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-17-13(16)11-7-12(15)14(9-11)8-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTRWSSDZHQOPJI-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(=O)N(C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1CC(=O)N(C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40350778 | |

| Record name | (S)-1-Benzyl-5-oxo-pyrrolidine-3-carboxylic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-1-Benzyl-5-oxo-pyrrolidine-3-carboxylic acid methyl ester | |

CAS RN |

428518-44-9 | |

| Record name | Methyl (3S)-5-oxo-1-(phenylmethyl)-3-pyrrolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=428518-44-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-1-Benzyl-5-oxo-pyrrolidine-3-carboxylic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.